- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054

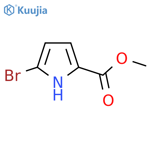

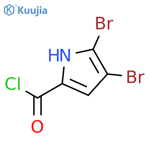

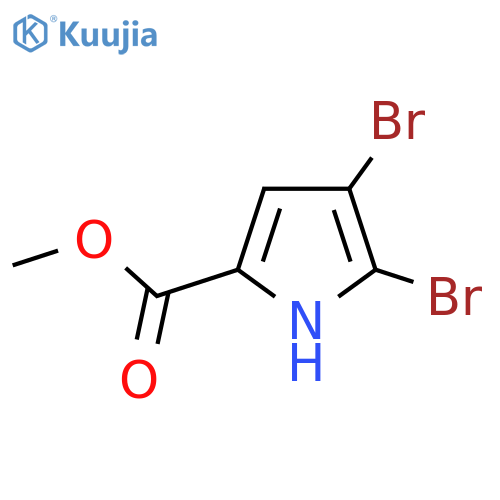

Cas no 937-16-6 (Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate)

937-16-6 structure

Nome del prodotto:Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

- 1H-Pyrrole-2-carboxylicacid, 4,5-dibromo-, methyl ester

- Methyl 5-bromo-1H-pyrrole-2-carboxylate

- 4,5-dibromo-pyrrole-2-carboxylic acid methyl ester

- 4,5-Dibrom-pyrrol-2-carbonsaeure-methylester

- methyl 4,5-dibromopyrrole-2-carboxylate

- methyldibromopyrrolecarboxylate

- O-methyl-4,5-dibromopyrrole-2-carboxylate

- Pyrrole-2-carboxylic acid, 4,5-dibromo-, methyl ester (7CI, 8CI)

- 4,5-Dibromopyrrole-2-methylcarboxylate

- NSC 288036

- ISQWCRSAYRXYRS-UHFFFAOYSA-N

- 10X-0702

- DTXSID10314746

- 937-16-6

- DIBROMOPYRROLE-2-METHYLCARBOXYLATE (AN)

- NSC-288036

- CHEMBL391386

- SB21969

- 4,5-Dibromo-2-(methoxycarbonyl)-1H-pyrrole

- AMY25247

- FT-0679970

- SCHEMBL17781270

- NSC288036

- AKOS005069336

- J-522273

- MFCD06200907

- CS-0213462

- F72771

-

- MDL: MFCD06200907

- Inchi: 1S/C6H5Br2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3

- Chiave InChI: ISQWCRSAYRXYRS-UHFFFAOYSA-N

- Sorrisi: BrC1=C(C=C(C(=O)OC)N1)Br

Proprietà calcolate

- Massa esatta: 280.86900

- Massa monoisotopica: 280.869

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 165

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 42.1A^2

- XLogP3: 2.6

Proprietà sperimentali

- Densità: 2.049

- Punto di fusione: 163-165°C

- Punto di ebollizione: 348.2°C at 760 mmHg

- Punto di infiammabilità: 164.4°C

- Indice di rifrazione: 1.609

- PSA: 42.09000

- LogP: 2.32630

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR15450-1g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 1g |

£135.00 | 2024-05-22 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-262214-500mg |

4,5-Dibromo-2-(methoxycarbonyl)-1H-pyrrole, |

937-16-6 | 500mg |

¥1662.00 | 2023-09-05 | ||

| Apollo Scientific | OR15450-5g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 5g |

£320.00 | 2024-05-22 | ||

| TRC | M301170-100mg |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | M301170-500mg |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 500mg |

$98.00 | 2023-05-18 | ||

| Chemenu | CM197204-10g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 95% | 10g |

$352 | 2021-08-05 | |

| abcr | AB237063-5 g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate, 95%; . |

937-16-6 | 95% | 5g |

€478.80 | 2023-06-22 | |

| TRC | M301170-1g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 1g |

$138.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y0980141-25g |

methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 95% | 25g |

$850 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8109-1 G |

methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 95% | 1g |

¥ 343.00 | 2021-05-07 |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Riferimento

- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Methanol

Riferimento

- Synthesis of 1-aroylmethylpyrroles as useful intermediates for further chemical transformation, ARKIVOC (Gainesville, 2008, (2), 124-133

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C

Riferimento

- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

Riferimento

- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions, Journal of Chemical Research, 2014, 38(10), 593-596

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Physiologically active substances from marine sponges. IV: heterocyclic compounds, Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C → 18 °C; 15 h, 18 °C

Riferimento

- 4,5-Diaryl-1H-pyrrole-2-carboxylates as combretastatin A-4/lamellarin T hybrids: Synthesis and evaluation as anti-mitotic and cytotoxic agents, Bioorganic & Medicinal Chemistry, 2006, 14(13), 4627-4638

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 4 h, 65 °C

Riferimento

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives, Pharma Chemica, 2015, 7(2), 153-159

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Di- and triaryl-substituted pyrroles by sequential regioselective cross-coupling reactions, Heterocycles, 2007, 74, 569-594

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Direct Access to Marine Pyrrole-2-aminoimidazoles, Oroidin, and Derivatives, via New Acyl-1,2-dihydropyridine Intermediates, Organic Letters, 2006, 8(14), 2961-2964

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Raw materials

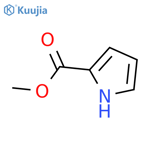

- Methyl 1H-pyrrole-2-carboxylate

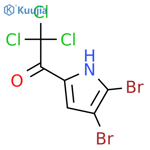

- 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)-1-ethanone

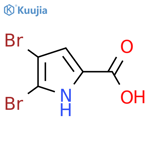

- 4,5-Dibromo-1H-pyrrole-2-carboxylic acid

- 1H-Pyrrole-2-carbonyl chloride, 4,5-dibromo-

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Letteratura correlata

-

1. Organocatalytic enantioselective formal synthesis of bromopyrrole alkaloidsvia aza-Michael additionSu-Jeong Lee,Seok-Ho Youn,Chang-Woo Cho Org. Biomol. Chem. 2011 9 7734

-

2. Isomeric hypho-boranes. Properties and molecular structures of the adducts B5H9·L (L = Ph2PCH2PPh2, Ph2PCH2CH2PPh2, or Me2NCH2CH2NMe2) and B4H8·L (L = Me2NCH2CH2NMe2)Nathaniel W. Alcock,Howard M. Colquhoun,Gerald Haran,Jeffrey F. Sawyer,Malcolm G. H. Wallbridge J. Chem. Soc. Dalton Trans. 1982 2243

937-16-6 (Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate) Prodotti correlati

- 22047-27-4(1-(5-Methyl-pyrazin-2-yl)-ethanone)

- 2138069-05-1(8-(4-Chlorophenyl)azocan-2-one)

- 921543-12-6(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide)

- 1227591-97-0(3-Bromo-4-iodo-2-(trifluoromethyl)pyridine)

- 61780-18-5(methyl 2-amino-3-(4-methoxyphenyl)propanoate)

- 1071119-13-5(2-(1-cyanoethyl)benzonitrile)

- 2137698-74-7(ethyl 5-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate)

- 1270411-78-3(2-(2,3-dimethoxyphenyl)azetidine)

- 2227721-26-6(N-{3-azabicyclo3.1.0hexan-2-ylidene}hydroxylamine)

- 1327298-96-3(ethyl 4-{2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamido}benzoate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937-16-6)Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Purezza:99%/99%/99%

Quantità:5g/10g/25g

Prezzo ($):200.0/355.0/817.0